molecular formula C9H13N3O3 B10907731 methyl 3-(3-carbamoyl-1H-pyrazol-1-yl)-2-methylpropanoate

methyl 3-(3-carbamoyl-1H-pyrazol-1-yl)-2-methylpropanoate

Cat. No.: B10907731
M. Wt: 211.22 g/mol
InChI Key: HLQXFMOZWWCAPG-UHFFFAOYSA-N
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Description

Methyl 3-(3-carbamoyl-1H-pyrazol-1-yl)-2-methylpropanoate is a chemical compound with the molecular formula C8H12N4O3 It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(3-carbamoyl-1H-pyrazol-1-yl)-2-methylpropanoate typically involves the reaction of 3-carbamoyl-1H-pyrazole with methyl 2-bromo-2-methylpropanoate under basic conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) or sodium hydride (NaH). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-carbamoyl-1H-pyrazol-1-yl)-2-methylpropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbamoyl group to an amine group.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Methyl 3-(3-carbamoyl-1H-pyrazol-1-yl)-2-methylpropanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 3-(3-carbamoyl-1H-pyrazol-1-yl)-2-methylpropanoate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(3-carbamoyl-1H-pyrazol-1-yl)-2-methylpropanoate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its ester group allows for further chemical modifications, making it a versatile intermediate in synthetic chemistry.

Properties

Molecular Formula

C9H13N3O3

Molecular Weight

211.22 g/mol

IUPAC Name

methyl 3-(3-carbamoylpyrazol-1-yl)-2-methylpropanoate

InChI

InChI=1S/C9H13N3O3/c1-6(9(14)15-2)5-12-4-3-7(11-12)8(10)13/h3-4,6H,5H2,1-2H3,(H2,10,13)

InChI Key

HLQXFMOZWWCAPG-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C=CC(=N1)C(=O)N)C(=O)OC

Origin of Product

United States

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